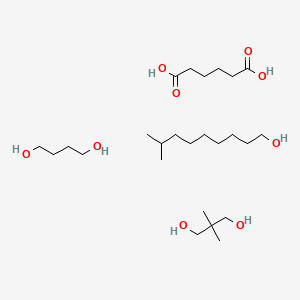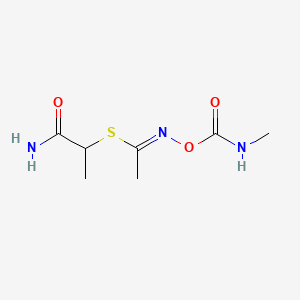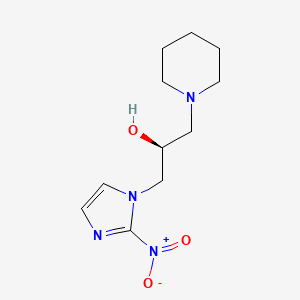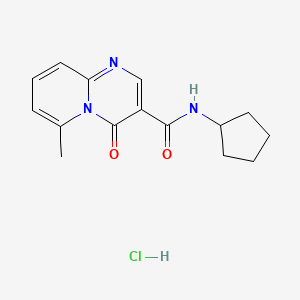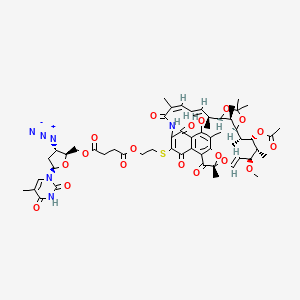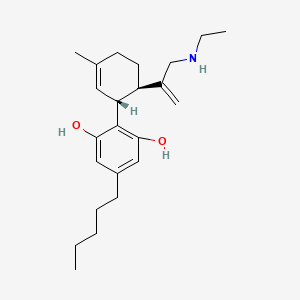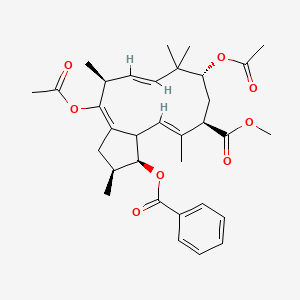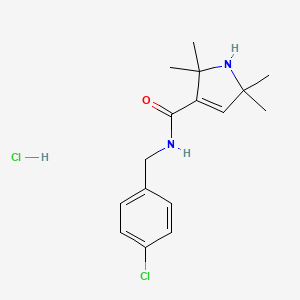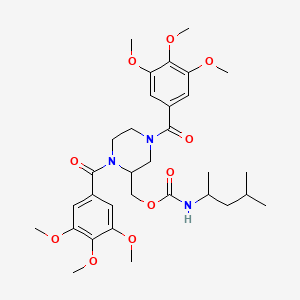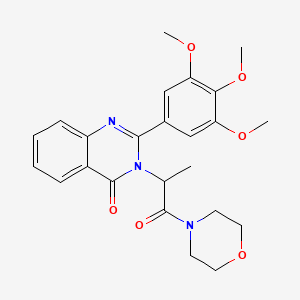
2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide is a complex organic compound with the molecular formula C22-H25-Br-N-O2.Br and a molecular weight of 495.30 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide involves several steps. The primary synthetic route includes the bromination of benzenemethanaminium followed by the introduction of the hydroxy-naphthalenyloxypropyl group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium bromide stands out due to its unique structural features and diverse applications. Similar compounds include:
- 2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium chloride
- 2-Bromo-N-(2-hydroxy-3-(2-naphthalenyloxy)propyl)-N,N-dimethylbenzenemethanaminium iodide
These compounds share similar core structures but differ in their halogen atoms, which can influence their reactivity and applications .
Eigenschaften
CAS-Nummer |
112169-51-4 |
|---|---|
Molekularformel |
C22H25Br2NO2 |
Molekulargewicht |
495.2 g/mol |
IUPAC-Name |
(2-bromophenyl)methyl-(2-hydroxy-3-naphthalen-2-yloxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C22H25BrNO2.BrH/c1-24(2,14-19-9-5-6-10-22(19)23)15-20(25)16-26-21-12-11-17-7-3-4-8-18(17)13-21;/h3-13,20,25H,14-16H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KTLMPOYJXXZDNZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CC1=CC=CC=C1Br)CC(COC2=CC3=CC=CC=C3C=C2)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


